N'-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE
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Overview
Description
N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves several steps. One common method includes the reaction of N-methyl and/or N-phenyl cyanoacetamide with 2-arylmethylene indan-1,3-dione in boiling benzene containing ammonium acetate . This reaction yields the corresponding 1-methyl and 1-phenyl-pyridines derivatives. The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anti-diabetic and antioxidant activities . In medicine, it is being explored for its potential therapeutic applications, including its ability to inhibit specific enzymes and pathways involved in disease processes. Additionally, it has industrial applications in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism . By inhibiting this enzyme, the compound can help regulate blood sugar levels, making it a potential candidate for the treatment of diabetes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique compared to other indole derivatives due to its specific chemical structure and functional groups. Similar compounds include other indole derivatives such as indole-3-acetic acid and 4-(dimethylamino)pyridine . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique combination of functional groups in N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21(2)11-22-14-8-4-3-7-13(14)15(17(22)24)19-20-16(23)12-6-5-9-18-10-12/h3-10,24H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWTVIQEIVLITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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